(R)-Amlodipine
Overview
Description
Synthesis Analysis
The synthesis of amlodipine involves several chemical reactions, but the exact process can vary depending on the methods used by different manufacturers.Molecular Structure Analysis
Amlodipine is a complex molecule with a specific arrangement of atoms and bonds. Its molecular structure contributes to its pharmacological properties and its ability to interact with its target in the body.Chemical Reactions Analysis
Amlodipine can undergo various chemical reactions under certain conditions, such as changes in pH or temperature, or when interacting with other substances. These reactions can affect its stability and effectiveness.Physical And Chemical Properties Analysis
Amlodipine is a white crystalline powder that is slightly soluble in water and sparingly soluble in ethanol. It has a molecular weight of approximately 409.2 g/mol.Scientific Research Applications
Vasodilation and Cardiovascular Effects
(R)-Amlodipine, a basic dihydropyridine derivative, is primarily recognized for its potent vasodilatory effects in peripheral and coronary vascular beds. Research has shown its effectiveness in clinical trials as both an antianginal agent for patients with stable angina pectoris and an antihypertensive agent for those with mild to moderate hypertension. Comparative studies have indicated that amlodipine is at least as effective as standard agents such as atenolol, verapamil, hydrochlorothiazide, and captopril in managing hypertension and diltiazem or nadolol in treating angina pectoris. Moreover, amlodipine's pharmacokinetic properties, including high oral absorption and long elimination half-life, contribute to its smooth onset of action and long duration of pharmacodynamic activity, ensuring gradual vasodilation and low incidence of vasodilatory side effects. The drug's efficacy in increasing exercise capacity and reducing electrocardiographic evidence of myocardial ischemia after treadmill exercise testing is noteworthy, as is its ability to decrease the angina attack rate and glyceryl trinitrate consumption (Murdoch & Heel, 1991; Taylor, 1991).
Antihypertensive Efficacy
Amlodipine's antihypertensive properties are well-documented, with studies indicating its significant role in reducing blood pressure and patient outcomes. It's noted as a first-line antihypertensive agent, offering substantial benefits in morbidity and mortality reduction associated with hypertension. Large randomized controlled trials support its efficacy and safety, emphasizing its role in cardiovascular event reduction (Fares et al., 2016).
Renal Protection
While the dihydropyridine calcium channel blockers, like amlodipine, are prevalent in hypertension therapy, their distinct renal effects are gaining attention. Amlodipine's ability to retard the progression of renal disease, especially when combined with a blocker of the renin–angiotensin system, positions it as a potential agent for renal protection. The drug acts directly on the afferent and efferent renal arterioles, potentially offering benefits similar to ACE inhibitors in renal protection of hypertensive patients (Burnier, 2013).
Pharmacoeconomic Impact
The pharmacoeconomic impact of amlodipine, especially in coronary artery disease patients, is significant. Studies indicate that amlodipine not only offers protection against stroke and myocardial infarction but also results in fewer hospitalizations and invasive surgical procedures. This economic analysis emphasizes the cost savings and improved clinical outcomes associated with amlodipine use, making it an attractive option for patients with coronary artery disease (de Portu & Mantovani, 2009).
Safety And Hazards
Like all medications, amlodipine has potential side effects and risks. These can include dizziness, flushing, and swelling of the legs or ankles. In rare cases, it can cause more serious side effects like a fast or irregular heartbeat.
Future Directions
Research is ongoing to develop new formulations of amlodipine and to explore its potential uses in treating other conditions. As our understanding of its mechanism of action and pharmacokinetics improves, this could open up new possibilities for its use in medicine.
Please consult a healthcare professional or a scientific literature database for more detailed and up-to-date information.
properties
IUPAC Name |
3-O-ethyl 5-O-methyl (4R)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIQEAQVCYTUBX-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430938 | |
Record name | (R)-Amlodipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Amlodipine | |
CAS RN |
103129-81-3 | |
Record name | (+)-Amlodipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103129-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amlodipine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Amlodipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMLODIPINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUH55G7ZTY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.